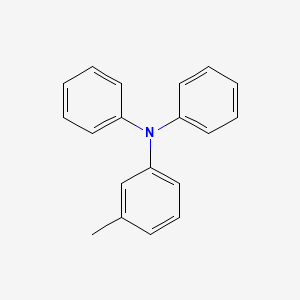

3-methyl-N,N-diphenylaniline

Descripción general

Descripción

3-methyl-N,N-diphenylaniline: is an organic compound with the molecular formula C19H17N . It is a derivative of diphenylamine, where a methyl group is attached to the third position of the aniline ring. This compound is known for its applications in organic electronics and as a building block in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N,N-diphenylaniline typically involves the reaction of 3-methylaniline with diphenylamine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. For instance, 3-methylaniline can be reacted with diphenylamine in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same palladium-catalyzed amination reaction, but with optimized conditions to ensure higher yields and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The methyl group at the 3-position activates the aromatic ring toward electrophilic substitution. Bromination studies demonstrate regioselective functionalization:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, DMF, 0–25°C, 12 h | 4-Bromo-3-methyl-N,N-diphenylaniline | 73.5% |

This reaction proceeds via radical intermediates, with N-bromosuccinimide (NBS) selectively targeting the para position relative to the methyl group.

C–N Cross-Coupling Reactions

3-Methyl-N,N-diphenylaniline participates in Ullmann-type couplings with aryl halides under copper catalysis. Optimization studies reveal critical parameters for efficiency:

Table 1: Optimization of C–N Coupling with 4-Iodotoluene

| Entry | Base | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 1 | tBuOK | 120 | 6 | 19% |

| 2 | tBuONa | 120 | 6 | 70% |

| 7 | tBuONa | 90 | 6 | 75% |

The reaction mechanism involves oxidative addition of the aryl halide to Cu(I), followed by coordination with the amine and reductive elimination .

Deuterium-Labeled Methylation

Selective d₃-methylation at the amine nitrogen is achieved using deuterated methylating agents:

Table 2: Methylation with DMTT Reagent

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| N,N-Diphenylaniline | Ni catalyst | DMTT, K₂CO₃, 80°C | N-(Methyl-d₃)-N-phenylaniline | 74% |

The DMTT reagent ([methyl-d₃]methylthiolan-1-ium triflate) demonstrates high chemoselectivity for N-methylation over competing O- or S-alkylation pathways .

Coordination in Metal Complexes

The amine nitrogen serves as a ligand in palladium and copper complexes, influencing catalytic activity. For example:

Aplicaciones Científicas De Investigación

Organic Electronics

1.1. Role in Organic Photovoltaics (OPVs)

3-Methyl-N,N-diphenylaniline has been utilized as a hole transport material (HTM) in organic photovoltaics. Its structure allows for efficient charge transport, which is crucial for enhancing the performance of solar cells. Studies have demonstrated that incorporating this compound can lead to improved power conversion efficiencies (PCE).

1.2. Organic Light Emitting Diodes (OLEDs)

In OLEDs, this compound serves as an electron transport layer, contributing to the device's overall efficiency and stability. Research indicates that devices incorporating this compound exhibit enhanced brightness and longer operational lifetimes.

Chemical Intermediate

This compound is also significant in the synthesis of various chemical compounds, including dyes and pharmaceuticals. Its ability to undergo electrophilic substitution reactions makes it a valuable precursor in organic synthesis.

2.1. Synthesis of Dyes

This compound is used in synthesizing azo dyes, which are widely applied in textile manufacturing due to their vibrant colors and stability.

| Dye Type | Synthesis Method | Yield (%) |

|---|---|---|

| Azo Dyes | Coupling with diazonium salts | 85 |

| Triarylamines | Sequential N-arylation | 75 |

Case Studies

3.1. Photophysical Properties

A study investigating the photophysical properties of this compound-based sensitizers revealed that its incorporation into D-A-D (donor-acceptor-donor) frameworks significantly enhances light absorption and charge separation efficiency, making it suitable for applications in dye-sensitized solar cells (DSSCs) .

3.2. Synthesis Optimization

Research has focused on optimizing the synthesis of triarylamines using this compound as a building block. The development of a copper-catalyzed process has shown promising results, achieving high yields while minimizing by-products .

Mecanismo De Acción

The mechanism of action of 3-methyl-N,N-diphenylaniline in its applications primarily involves its electronic properties. As a hole transport material, it facilitates the movement of positive charges (holes) through organic electronic devices. This is achieved through the delocalization of electrons across the phenyl rings and the nitrogen atom, allowing efficient charge transport .

Molecular Targets and Pathways:

Organic Electronics: The compound interacts with other materials in the device to form a continuous pathway for hole transport.

Photovoltaics: It participates in the formation of donor-acceptor complexes, enhancing charge separation and transport.

Comparación Con Compuestos Similares

Diphenylamine: Lacks the methyl group, resulting in different electronic properties.

N,N-diphenyl-m-toluidine: Similar structure but with variations in the position of the methyl group.

3-methyltriphenylamine: Contains an additional phenyl ring, altering its electronic characteristics.

Uniqueness: 3-methyl-N,N-diphenylaniline is unique due to the presence of the methyl group at the third position, which influences its electronic properties and makes it suitable for specific applications in organic electronics and photovoltaics .

Actividad Biológica

3-Methyl-N,N-diphenylaniline (CAS No. 4316-54-5) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diphenylamine structure with a methyl group at the 3-position. Its molecular formula is , and it exhibits unique properties that influence its interaction with biological systems.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer , antiviral , and anti-inflammatory agent:

-

Anticancer Activity :

- Research indicates that derivatives of diphenylamine, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer and squamous cell carcinoma .

- A study reported IC50 values for cell proliferation inhibition using MTT assays, showing significant potency against MDA-MB-231 (a triple-negative breast cancer cell line) with values as low as 0.08 μM .

-

Antiviral Properties :

- Preliminary investigations suggest that the compound may possess antiviral activity, although detailed mechanisms remain to be fully elucidated. The interaction with specific viral enzymes or receptors could be a potential area for further exploration.

-

Anti-inflammatory Effects :

- The compound's role in modulating inflammatory pathways has been noted, with implications for treating conditions characterized by excessive inflammation. Further research is required to clarify the specific mechanisms involved.

The mechanism of action for this compound appears to involve:

- Interaction with Enzymes and Receptors : The compound likely interacts with various molecular targets, including enzymes involved in metabolic pathways and receptors linked to cancer progression.

- Cellular Uptake and Metabolism : Its lipophilic nature may enhance cellular uptake, influencing its bioavailability and efficacy in biological systems.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted on the efficacy of this compound derivatives showed substantial inhibition of cell growth in MDA-MB-231 cells. The results indicated that modifications on the diphenylamine backbone could enhance potency, suggesting a structure-activity relationship that merits further investigation.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| CHC | 5.71 | MDA-MB-231 |

| 1a | 0.08 | MDA-MB-231 |

| 1b | 0.13 | MDA-MB-231 |

Case Study 2: Antiviral Activity

In vitro assays have shown that certain derivatives of diphenylamine can inhibit viral replication in specific models, although detailed studies on this compound are still pending .

Propiedades

IUPAC Name |

3-methyl-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMZRXAOGIFMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454751 | |

| Record name | 3-Methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-54-5 | |

| Record name | 3-Methyl-N,N-diphenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.